molecular formula C21H24F2N2O2 B412876 4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide

Katalognummer: B412876
Molekulargewicht: 374.4g/mol
InChI-Schlüssel: NLXINXIPYKUPDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide is a chemical compound with the molecular formula C21H24F2N2O2 and a molecular weight of 374.4242664 . This compound is characterized by the presence of fluorine atoms and benzamide groups, which contribute to its unique chemical properties.

Eigenschaften

Molekularformel

C21H24F2N2O2

Molekulargewicht

374.4g/mol

IUPAC-Name

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide

InChI

InChI=1S/C21H24F2N2O2/c22-18-10-6-16(7-11-18)20(26)24-14-4-2-1-3-5-15-25-21(27)17-8-12-19(23)13-9-17/h6-13H,1-5,14-15H2,(H,24,26)(H,25,27)

InChI-Schlüssel

NLXINXIPYKUPDQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCCCCCCNC(=O)C2=CC=C(C=C2)F)F

Kanonische SMILES

C1=CC(=CC=C1C(=O)NCCCCCCCNC(=O)C2=CC=C(C=C2)F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide involves several steps. One common method includes the reaction of 4-fluorobenzoyl chloride with heptylamine to form an intermediate, which is then reacted with 4-fluorobenzamide under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Analyse Chemischer Reaktionen

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the presence of fluorine atoms plays a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.